SKI II - 312636-16-1

SKI II

Catalog Number: EVT-283431
CAS Number: 312636-16-1
Molecular Formula: C15H11ClN2OS
Molecular Weight: 302.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SKI II, commonly referred to as SKI II or SphK-I2, is a synthetic compound extensively utilized in scientific research as an inhibitor of sphingosine kinases (SphKs) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is classified as a thiazole derivative and has played a crucial role in exploring the biological functions of SphKs and their product, sphingosine-1-phosphate (S1P) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. While originally considered a dual inhibitor of both SphK1 and SphK2 isoforms, recent studies suggest SKI II primarily acts by triggering the lysosomal degradation of SphK1 [].

Mechanism of Action

While initially considered a dual inhibitor of SphK1 and SphK2 [, ], research now points to a more nuanced mechanism of action for SKI II.

  • Lysosomal Degradation of SphK1: SKI II primarily acts by triggering the lysosomal degradation of SphK1 in various cell types []. This process involves cathepsin B, as its specific inhibitor, CA-074ME, can reverse the SKI II-induced SphK1 degradation [].
  • Dihydroceramide Desaturase Inhibition: Studies indicate that SKI II can also act as a non-competitive inhibitor of dihydroceramide desaturase (Des1), leading to an accumulation of dihydroceramides and their metabolites []. This effect is not observed with the SK1-specific inhibitor PF-543, highlighting the broader action of SKI II [].
  • Direct Inhibition of SphKs: Although the primary mechanism appears to be SphK1 degradation, SKI II demonstrates a weak direct inhibitory effect on SphKs in vitro [, ].
Applications
  • Investigating the role of SphKs and S1P in various cellular functions: By inhibiting SphKs, SKI II has been used to explore the roles of SphKs and S1P in diverse cellular functions, including proliferation, migration, apoptosis, and autophagy [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
  • Understanding the role of sphingolipids in disease: SKI II has been used to study the involvement of sphingolipids in various disease models, including cancer, acute lymphoblastic leukemia, preterm birth, Alzheimer's disease, Parkinson's disease, hepatocellular carcinoma, acute myeloid leukemia, and ischemic injury [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
  • Exploring the therapeutic potential of targeting SphKs: SKI II has been used to evaluate the therapeutic potential of targeting SphKs for the treatment of various diseases, including cancer, acute lymphoblastic leukemia, and ischemic injury [, , , , , , , , , , , , , , , , ].

Real-world Examples:

  • In acute lymphoblastic leukemia (ALL) models, SKI II demonstrated potent anti-leukemic effects, inhibiting cell proliferation and inducing apoptosis [].
  • In a murine model of lipopolysaccharide-induced preterm birth, SKI II prevented premature labor, suggesting its potential as a therapeutic agent [].
  • In a study investigating amyloid β42 peptide toxicity in Alzheimer's disease, SKI II was shown to induce free radical formation, disrupt the balance of pro- and anti-apoptotic proteins, and ultimately lead to cell death [].
  • In a Parkinson’s disease model, SKI II played a significant role in caspase-dependent apoptotic neuronal death, highlighting its potential implications in neurodegenerative diseases [].
  • In acute myeloid leukemia, SKI II, in combination with midostaurin, exhibited anti-leukemic effects, suggesting potential combinatorial therapeutic strategies [].

Sphingosine-1-phosphate (S1P)

    PF-543

    • Compound Description: PF-543 is a potent and selective inhibitor of SphK1. []
    • Relevance: Unlike SKI II, which inhibits both SphK1 and SphK2, PF-543 specifically targets SphK1. [] This selectivity makes PF-543 a valuable tool for dissecting the individual roles of SphK1 and SphK2 in cellular processes and comparing them to the broader effects of SKI II.

    ABC294640

      Myriocin

      • Compound Description: Myriocin is a potent inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo synthesis of ceramides. [, , , ]
      • Relevance: Myriocin's inhibition of SPT affects the initial steps of sphingolipid biosynthesis, while SKI II acts downstream by inhibiting the formation of S1P from sphingosine. [, , , ] These two compounds are often used in combination to study the interconnected roles of different sphingolipids and their effects on cellular processes.

      D-erythro-2-(N-Myristoylamino)-1-phenyl-1-propanol (PDMP)

      • Compound Description: PDMP is a glucosylceramide synthase (GCS) inhibitor, which prevents the conversion of ceramide to glucosylceramide. [, , , ]
      • Relevance: Like myriocin, PDMP influences ceramide metabolism but acts on a different enzymatic step than SKI II. [, , , ] The combined use of PDMP and SKI II helps researchers understand the intricate balance and interplay between different sphingolipid species and their roles in various cellular functions.

      Jaspine B (JB)

      • Compound Description: Jaspine B is a natural sphingolipid analog with cytotoxic activity against various cancer cell lines, including gastric cancer cells. []
      • Relevance: Similar to SKI II, Jaspine B disrupts sphingolipid metabolism but does so by inhibiting ceramide synthases (CerS), the enzymes responsible for the final steps in ceramide synthesis. [] Studying the effects of both Jaspine B and SKI II can provide insights into how targeting different enzymes within the sphingolipid pathway can lead to distinct outcomes in cancer cells.

      RBM14C12

      • Compound Description: RBM14C12 belongs to the RBM14 series, a group of coumarinic ceramide analogs, and is recognized as a preferred substrate for acid ceramidase (AC). []
      • Relevance: While SKI II affects sphingosine kinases, RBM14C12 directly targets acid ceramidase, an enzyme involved in ceramide degradation. [] The contrasting actions of these compounds allow researchers to further differentiate the roles of ceramide generation (influenced by SKI II) versus ceramide degradation (influenced by RBM14C12) in various cellular processes.

      Fumonisin B1 (FB1)

      • Compound Description: Fumonisin B1 is a mycotoxin that inhibits ceramide synthases, ultimately disrupting sphingolipid metabolism and inducing apoptosis in certain cell types. []

      Properties

      CAS Number

      312636-16-1

      Product Name

      4-[[4-(4-Chlorophenyl)-2-thiazolyl]amino]phenol

      IUPAC Name

      4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol

      Molecular Formula

      C15H11ClN2OS

      Molecular Weight

      302.8 g/mol

      InChI

      InChI=1S/C15H11ClN2OS/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12/h1-9,19H,(H,17,18)

      InChI Key

      ZFGXZJKLOFCECI-UHFFFAOYSA-N

      SMILES

      C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl

      Solubility

      Soluble in DMSO, not in water

      Synonyms

      4-((4-(4-chlorophenyl)-2-thiazolyl)amino)phenol
      SK I-II compound

      Canonical SMILES

      C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.